1-Chloro-1-(2,6-diaminophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2,6-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of a chloro group, two amino groups, and a ketone group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,6-diaminophenyl)propan-2-one using thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NH3, RSH, or ROH in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(2,6-diaminophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in oncology and antimicrobial research.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,6-diaminophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and amino groups facilitate binding to active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
- 1-Bromo-1-(2,6-diaminophenyl)propan-2-one
- 1-Iodo-1-(2,6-diaminophenyl)propan-2-one
- 1-Chloro-1-(3,5-diaminophenyl)propan-2-one
Comparison: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one is unique due to the specific positioning of the chloro and amino groups on the phenyl ring, which influences its reactivity and binding properties. Compared to its bromo and iodo analogs, the chloro derivative is more commonly used due to its relative stability and availability .
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
1-chloro-1-(2,6-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11ClN2O/c1-5(13)9(10)8-6(11)3-2-4-7(8)12/h2-4,9H,11-12H2,1H3 |
InChI Key |
KTLAEFGEAOCYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1N)N)Cl |
Origin of Product |
United States |
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